Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs typically used to treat depression and anxiety disorders. Sertraline, a compound within this class, has been widely studied for its effects on the central nervous system and its potential applications in other fields such as immunology. Recent research has expanded our understanding of the mechanisms by which sertraline may exert its effects beyond the traditional scope of mood disorders.
In the field of immunology, sertraline has been investigated for its immunomodulatory effects in a rat model of rheumatoid arthritis (RA). The study aimed to evaluate the immunological effects of sertraline, given its high rate of prescription in RA patients who often suffer from major depressive disorder (MDD). The results showed that sertraline-treated rats exhibited a significant reduction in clinical arthritis symptoms. This was accompanied by an increase in anti-inflammatory mediators such as interleukin 10 and a decrease in pro-inflammatory mediators like tumor necrosis factor-alpha and cyclooxygenase-2 production. These findings were comparable to the effects of methotrexate, a first-line treatment for RA, suggesting that sertraline may have clinical applications in the treatment of inflammatory diseases2.
Rac-trans-Sertraline is derived from the racemic mixture of sertraline, which is synthesized from various precursors including tetralone and dichlorobenzene derivatives. The compound is classified under antidepressants and specifically falls into the category of SSRIs, which function by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in synaptic clefts.
The synthesis of rac-trans-Sertraline involves multiple steps, utilizing various chemical reactions to produce the final product.
In industrial settings, methods such as simulated moving bed technology are employed for the efficient separation of enantiomers, enhancing yield and reducing costs associated with production.
The molecular formula of rac-trans-Sertraline is C17H17Cl2N·HCl, with a molecular weight of approximately 342.69 g/mol.
Cl.CN[C@H]1CC[C@@H](c2ccc(Cl)c(Cl)c2)c3ccccc13
, indicating its stereochemistry and connectivity .Rac-trans-Sertraline undergoes several significant chemical reactions during its synthesis and potential metabolic transformations:
Rac-trans-Sertraline primarily functions as a selective serotonin reuptake inhibitor.
The main target for this compound is the serotonin transporter (5-HTT), which plays a crucial role in mediating serotonin reuptake at presynaptic nerve terminals.
By selectively inhibiting the reuptake of serotonin at presynaptic neuronal membranes, rac-trans-Sertraline increases serotonergic activity within synapses. This mechanism contributes significantly to its antidepressant effects .
Rac-trans-Sertraline exhibits large variability in pharmacokinetics among individuals, with inconsistent reports regarding its oral bioavailability. Factors such as storage conditions and environmental influences can affect its stability and efficacy.
Rac-trans-Sertraline has several significant applications in both clinical and research settings:
rac-trans-Sertraline is defined by the molecular formula C₁₇H₁₇Cl₂N, with a molecular weight of 306.23 g/mol [1] [6] [9]. This compound is a racemic mixture of two enantiomers: (1R,4S)- and (1S,4R)-trans configurations. The trans designation indicates that the 3,4-dichlorophenyl and naphthalenamine substituents occupy opposite orientations relative to the plane of the tetrahydronaphthalene ring [9] [10]. This stereochemistry arises from restricted rotation around the single bonds adjacent to the chiral centers, a hallmark of geometric isomerism in alicyclic systems [10]. The racemic nature distinguishes it from the therapeutically employed cis-sertraline, which exhibits stereoselective pharmacological activity [2].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇Cl₂N |
Molecular Weight | 306.23 g/mol |
Configuration | Racemic trans [(1R,4S) + (1S,4R)] |
Chiral Centers | Two (C1 and C4) |
The compound is registered under CAS 79836-45-6 [6] [9]. According to IUPAC conventions, rac-trans-Sertraline is designated as:
rac-(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine [9]
This nomenclature explicitly specifies:
The biological activity of sertraline isomers is highly configuration-dependent. The cis and trans isomers exhibit distinct spatial arrangements due to the rigidity of the fused ring system:
Table 2: Isomeric Comparison of Sertraline Forms
Characteristic | rac-trans-Sertraline | Pharmaceutical cis-Sertraline |
---|---|---|
Configuration | (1R,4S)/(1S,4R) enantiomers | (1S,4S) enantiomer (Zoloft®) |
Spatial Orientation | Dichlorophenyl & amine groups trans | Dichlorophenyl & amine groups cis |
Pharmacological Role | Metabolite/Impurity; negligible activity | Potent SSRI activity |
Designation | Sertraline EP Impurity A | Active Pharmaceutical Ingredient (API) |
The trans isomer’s pharmacological inactivity stems from its inability to optimally bind the serotonin transporter (SERT) due to steric constraints. In contrast, the cis-(1S,4S) enantiomer adopts a spatial orientation that facilitates high-affinity SERT inhibition [2] [9]. This underlies its exclusion from therapeutic formulations despite identical atomic connectivity to the cis isomer.
Crystallography: X-ray diffraction (XRD) analyses confirm that rac-trans-Sertraline adopts a diequatorial conformation in the solid state. The trans configuration positions the 3,4-dichlorophenyl ring and methylamino group in opposite orientations, minimizing steric strain. This arrangement results in distinct lattice parameters compared to the cis isomer, influencing its melting point and solubility [9].
Spectroscopy:
Table 3: Physicochemical Profiling Data
Technique | Key Features | Differentiating Factors vs. cis-Isomer |
---|---|---|
XRD | Diequatorial substituent orientation; P21/c space group | Distinct crystal packing density |
¹H NMR | H-C1 chemical shift > δ 3.85 ppm | Upfield shift of H-C1 in cis isomer |
IR | Absence of cis-ring coupling vibrations | cis isomer shows C-H bend coupling at 690 cm⁻¹ |
Solubility | Sparingly soluble in methanol; soluble in chloroform | Higher aqueous solubility of cis-isomer HCl salt |
The compound’s pKa is predicted at 9.47 ± 0.40, consistent with its aliphatic amine group, and it exhibits a density of ~1.25 g/cm³ [9]. These properties collectively establish rac-trans-Sertraline as a structurally defined entity with unambiguous spectral signatures distinct from its therapeutic cis counterpart.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7